molecular formula C14H21FN4O B13273749 N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide

Cat. No.: B13273749
M. Wt: 280.34 g/mol
InChI Key: XNAJOMBIZKXPKP-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-fluoroaniline and 4-ethylpiperazine.

    Acylation Reaction: The 3-amino-4-fluoroaniline undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-ethylpiperazine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the acylation and coupling reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-fluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
  • N-(3-Amino-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-Amino-4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the amino group and the piperazine ring also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H21FN4O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20)

InChI Key

XNAJOMBIZKXPKP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N

Origin of Product

United States

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